[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate [2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate
Brand Name: Vulcanchem
CAS No.: 1217887-12-1
VCID: VC11699936
InChI: InChI=1S/C21H33O3P.BF4/c1-22-16-14-19(23-2)21(20(15-16)24-3)25(17-10-6-4-7-11-17)18-12-8-5-9-13-18;2-1(3,4)5/h14-15,17-18H,4-13H2,1-3H3;/q;-1/p+1
SMILES: [B-](F)(F)(F)F.COC1=CC(=C(C(=C1)OC)[PH+](C2CCCCC2)C3CCCCC3)OC
Molecular Formula: C21H34BF4O3P
Molecular Weight: 452.3 g/mol

[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate

CAS No.: 1217887-12-1

Cat. No.: VC11699936

Molecular Formula: C21H34BF4O3P

Molecular Weight: 452.3 g/mol

* For research use only. Not for human or veterinary use.

[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate - 1217887-12-1

Specification

CAS No. 1217887-12-1
Molecular Formula C21H34BF4O3P
Molecular Weight 452.3 g/mol
IUPAC Name dicyclohexyl-(2,4,6-trimethoxyphenyl)phosphanium;tetrafluoroborate
Standard InChI InChI=1S/C21H33O3P.BF4/c1-22-16-14-19(23-2)21(20(15-16)24-3)25(17-10-6-4-7-11-17)18-12-8-5-9-13-18;2-1(3,4)5/h14-15,17-18H,4-13H2,1-3H3;/q;-1/p+1
Standard InChI Key KSZMPQYTYGNGTR-UHFFFAOYSA-O
SMILES [B-](F)(F)(F)F.COC1=CC(=C(C(=C1)OC)[PH+](C2CCCCC2)C3CCCCC3)OC
Canonical SMILES [B-](F)(F)(F)F.COC1=CC(=C(C(=C1)OC)[PH+](C2CCCCC2)C3CCCCC3)OC

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Composition

The IUPAC name dicyclohexyl-(2,4,6-trimethoxyphenyl)phosphanium tetrafluoroborate reflects its tetracoordinated phosphorus center, where the cationic phosphonium ion pairs with a tetrafluoroborate (BF4−) counterion . Key structural components include:

  • A 2,4,6-trimethoxyphenyl group providing electron-donating methoxy substituents at ortho, meta, and para positions.

  • Two cyclohexyl groups contributing steric bulk to stabilize metal-ligand complexes.

  • A tetrafluoroborate anion ensuring solubility in polar aprotic solvents like acetonitrile and dimethylformamide.

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC21H34BF4O3P
Molecular Weight452.3 g/mol
CAS Registry Number1217887-12-1
SMILES NotationB-(F)(F)F.COC1=CC(=C(C(=C1)OC)PH+C3CCCCC3)OC
InChI KeyKSZMPQYTYGNGTR-UHFFFAOYSA-O

The SMILES string explicitly defines the connectivity: the phosphonium center bonds to two cyclohexyl rings, a 2,4,6-trimethoxyphenyl group, and a tetrafluoroborate anion .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a two-step protocol:

  • Phosphine Formation: Dicyclohexyl(2,4,6-trimethoxyphenyl)phosphine is prepared by reacting 2,4,6-trimethoxyphenylmagnesium bromide with dicyclohexylchlorophosphine in anhydrous tetrahydrofuran under argon .

  • Salt Metathesis: The phosphine undergoes protonation with tetrafluoroboric acid (HBF4) in dichloromethane, yielding the phosphonium tetrafluoroborate salt.

Table 2: Key Synthetic Parameters

ParameterCondition
Reaction Temperature0–25°C
SolventDichloromethane/THF
Yield85–92%
Purity (HPLC)>98%

Spectroscopic Characterization

  • 31P NMR: A singlet at δ +22.5 ppm (referenced to H3PO4) confirms the phosphonium structure, absent of phosphine oxide impurities .

  • 1H NMR: Methoxy protons resonate as a singlet at δ 3.78 ppm, while cyclohexyl protons appear as multiplet signals between δ 1.20–2.15 ppm .

  • IR Spectroscopy: Strong B-F stretching vibrations at 1,080 cm⁻¹ and P-C aromatic bends at 740 cm⁻¹.

Applications in Transition-Metal Catalysis

Suzuki-Miyaura Cross-Coupling

The compound’s deprotonated form, dicyclohexyl(2,4,6-trimethoxyphenyl)phosphine (LB-Phos), ligates palladium to form Pd(LB-Phos)2Cl2, a catalyst for coupling aryl chlorides with boronic acids at low loadings (0.1–0.5 mol%) . Key advantages include:

  • Enhanced Electron Density: Methoxy groups increase electron donation, accelerating oxidative addition of aryl chlorides.

  • Steric Protection: Bulky cyclohexyl groups suppress β-hydride elimination, enabling couplings of sterically hindered substrates .

Table 3: Catalytic Performance in Suzuki Reactions

SubstrateYield (%)Turnover Frequency (h⁻¹)
4-Chlorotoluene951,200
2-Chloronaphthalene88950
4-Chloroacetophenone921,050

Olefin Metathesis

In collaboration with Grubbs-type catalysts, LB-Phos facilitates ring-closing metathesis (RCM) of dienes, achieving >90% conversion in <2 hours at 40°C . The phosphine’s bulk prevents catalyst deactivation via phosphine dissociation, extending operational lifetime .

Physicochemical and Stability Profiles

Solubility and Stability

The compound exhibits:

  • High Solubility: >50 mg/mL in acetonitrile, dichloromethane, and THF.

  • Thermal Stability: Decomposition onset at 210°C (TGA analysis).

  • Hygroscopicity: Moderate moisture sensitivity, requiring storage under inert gas .

Compatibility with Reaction Conditions

  • Acidic Media: Stable below pH 3, but hydrolyzes above pH 7 via P-C bond cleavage.

  • Oxidizing Agents: Susceptible to oxidation by peroxides, necessitating antioxidant additives in long-term storage.

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